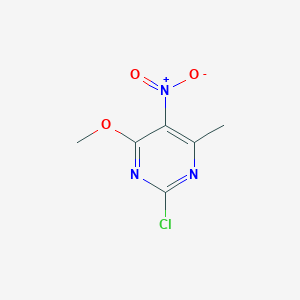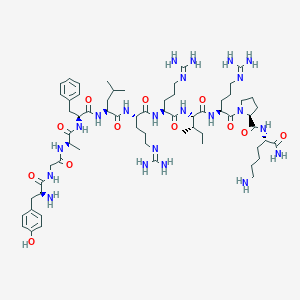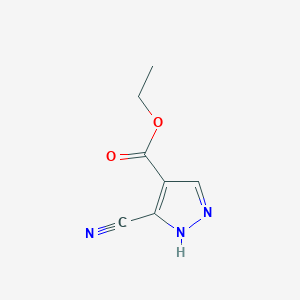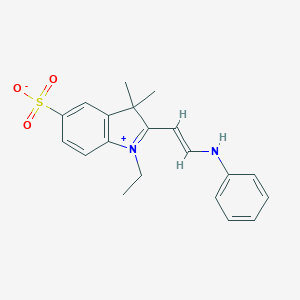
2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine
Descripción general
Descripción
“2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine” is a chemical compound with the molecular formula C6H6ClN3O3 . It has a molecular weight of 203.58 . It is a solid substance stored at refrigerator temperatures .
Molecular Structure Analysis
The InChI code for “2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine” is 1S/C6H6ClN3O3/c1-3-8-5(7)4(10(11)12)6(9-3)13-2/h1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine” is a solid substance . It has a molecular weight of 203.58 . It is stored at refrigerator temperatures .Aplicaciones Científicas De Investigación
Synthesis and Spectroscopic Analysis
The compound has been used in the synthesis and spectroscopic analysis of various pyridine derivatives . The X-ray and spectroscopic analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile is a notable example .
Organic Nonlinear Optic (NLO) Materials
Organic compounds like 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine have been studied for their potential applications in nonlinear optics . These materials are of interest due to their possible applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .
Growth and Characterization of Organic Single Crystals
The compound has been used in the growth and characterization of organic single crystals for optical applications . The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method .
Quantum Chemical Computational Methods
Through the rise of reliable quantum chemical computational methods, such as Density Functional Theory (DFT), the DFT-NMR spectra of different organic compounds including 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine have been extensively reported .
Synthesis of 2-Azetidinones
2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine has been used in the synthesis of 2-azetidinones from imines and carboxylic acids under mild conditions .
Corrosion Inhibition
The compound has been studied for its potential as a corrosion inhibitor. The organic inhibitor 2-amino-4-methoxy-6-methyl-1,3,5-triazine has been used in studies investigating the prevention of mild steel corrosion .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of pyrrolopyridones as potential protein tyrosine kinase inhibitors . Protein tyrosine kinases play a crucial role in cellular signal transduction pathways and are often implicated in diseases such as cancer.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment.
Propiedades
IUPAC Name |
2-chloro-4-methoxy-6-methyl-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O3/c1-3-4(10(11)12)5(13-2)9-6(7)8-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVXPMQAFHWYMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517573 | |
| Record name | 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine | |
CAS RN |
1899-99-6 | |
| Record name | 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4S)-4-[[(2S)-3-Carboxy-2-[[(2S,3R)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-3-carboxy-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B178124.png)





![Imidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B178138.png)

